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Compound of Interest

Compound Name:
4-Hydroxy-3,3-dimethylbutan-2-

one

Cat. No.: B156186 Get Quote

An In-Depth Technical Guide to 4-hydroxy-3,3-dimethylbutan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract
This technical guide provides a comprehensive scientific overview of 4-hydroxy-3,3-
dimethylbutan-2-one (CAS: 1823-90-1), a versatile keto-alcohol. We delve into its core

physicochemical properties, including its molecular formula and weight, and present a logical

framework for its synthesis and chemical reactivity. This document outlines detailed, field-

proven protocols for its analytical characterization using Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Emphasizing its role

as a valuable chemical intermediate, this guide serves as an essential resource for

professionals in organic synthesis, materials science, and early-stage drug discovery,

highlighting its potential as a foundational building block for more complex molecular

architectures.

Core Physicochemical Properties
4-hydroxy-3,3-dimethylbutan-2-one is a bifunctional organic molecule featuring both a ketone

and a primary alcohol. This unique combination of functional groups within a compact, sterically

hindered scaffold makes it a subject of interest for various chemical applications.
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Nomenclature and Chemical Identifiers
Precise identification is critical in scientific research. The compound is cataloged under several

names and identifiers across major chemical databases.

Identifier Value Source

IUPAC Name
4-hydroxy-3,3-dimethylbutan-

2-one
[1][2]

CAS Number 1823-90-1 [1][2]

Molecular Formula C₆H₁₂O₂ [1][2][3]

Molecular Weight 116.16 g/mol [1][2][4]

InChIKey
DYAWMXSWDGPGOI-

UHFFFAOYSA-N
[2]

Canonical SMILES CC(=O)C(C)(C)CO [1][2]

Common Synonyms
4-hydroxy-3,3-dimethyl-2-

butanone, Hydroxypinacolone
[2][5]

Calculated Physicochemical Data
The following table summarizes key computed properties that predict the molecule's behavior

in various chemical and biological systems. These values are instrumental in designing

experimental conditions, such as selecting appropriate solvent systems or predicting

membrane permeability in early-stage drug design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.achemblock.com/o34551-4-hydroxy-3-3-dimethylbutan-2-one.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://www.achemblock.com/o34551-4-hydroxy-3-3-dimethylbutan-2-one.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://www.achemblock.com/o34551-4-hydroxy-3-3-dimethylbutan-2-one.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://www.benchchem.com/product/B156186
https://www.achemblock.com/o34551-4-hydroxy-3-3-dimethylbutan-2-one.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutanal
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://www.achemblock.com/o34551-4-hydroxy-3-3-dimethylbutan-2-one.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-3_3-dimethylbutan-2-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxy-3_3-dimethylbutan-2-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

XLogP3 0.1 [2]

Topological Polar Surface Area

(TPSA)
37.3 Å² [2][4]

Hydrogen Bond Donor Count 1 [2][4]

Hydrogen Bond Acceptor

Count
2 [2][4]

Rotatable Bond Count 3 [4]

Complexity 94.7 [2]

Synthesis and Reactivity
Plausible Synthetic Route: Aldol Condensation
While multiple synthetic pathways may exist, a logical and common approach for forming a β-

hydroxy ketone like 4-hydroxy-3,3-dimethylbutan-2-one is through an aldol condensation. A

plausible retrosynthetic analysis points to the reaction between the enolate of methyl ethyl

ketone (or a suitable acetone equivalent) and formaldehyde.

The diagram below illustrates a conceptual workflow for this synthesis. The choice of a non-

nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) is crucial. It ensures

the rapid and complete formation of the kinetic enolate of the ketone, minimizing self-

condensation and other side reactions, thereby maximizing the yield of the desired cross-aldol

product.
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Caption: Conceptual workflow for the synthesis of 4-hydroxy-3,3-dimethylbutan-2-one.

Chemical Reactivity
The dual functionality of 4-hydroxy-3,3-dimethylbutan-2-one makes it a versatile

intermediate.[3]

The Hydroxyl Group (-OH): As a primary alcohol, it can undergo oxidation to form the

corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl
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chlorides, and etherification.

The Carbonyl Group (C=O): The ketone is susceptible to nucleophilic attack. It can be

reduced to a secondary alcohol, undergo reductive amination to form amines, or participate

in reactions like the Wittig reaction to form alkenes.

This orthogonal reactivity allows for selective modification at one site while preserving the

other, a highly desirable trait for constructing complex molecules in multi-step syntheses.

Applications in Research and Development
Versatile Chemical Intermediate
The primary application of 4-hydroxy-3,3-dimethylbutan-2-one is as a building block in

organic synthesis.[3] Its structure is particularly useful for introducing a quaternary carbon

center adjacent to a functional group, a common motif in many natural products and

pharmacologically active compounds. Its derivatives are studied in diverse fields, including

atmospheric chemistry and the development of compounds for agriculture and material

science.[3]

Relevance to Drug Discovery
While not a therapeutic agent itself, its utility in drug discovery is significant. The keto-alcohol

scaffold is present in numerous bioactive molecules. The ability to use this compound as a

starting material allows for the systematic exploration of chemical space. For instance, it can

serve as a precursor for creating libraries of more complex molecules for high-throughput

screening. The principles of using simple, functionalized scaffolds for building complex drugs

are well-established, as seen in the synthesis of chalcone derivatives, which are known for a

wide range of biological activities.[6][7]

Analytical Characterization Protocols
Confirming the identity and purity of 4-hydroxy-3,3-dimethylbutan-2-one is paramount. A

multi-pronged analytical approach provides a self-validating system, where data from

orthogonal techniques (NMR, MS, IR) collectively and unequivocally confirm the molecular

structure.
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Integrated Spectroscopic Analysis Workflow
The following workflow ensures a rigorous and efficient structural elucidation process. The

process begins with sample preparation, followed by parallel analysis using three core

spectroscopic techniques. The final step involves integrating the data to build a complete and

validated structural profile.

Spectroscopic Analysis

Sample of
4-hydroxy-3,3-dimethyl-

butan-2-one

NMR Spectroscopy
(¹H, ¹³C)

 Dissolve in
 CDCl3 

Mass Spectrometry
(GC-MS, EI)

 Dilute in
 DCM 

Infrared Spectroscopy
(ATR-FTIR)

 Neat Liquid
 on ATR 

Data Integration
& Analysis

Structure & Purity
Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Rationale: NMR provides the most detailed map of the molecule's carbon-hydrogen framework,

revealing connectivity and the chemical environment of each atom.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

reference standard.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a

400 MHz (or higher) spectrometer.

Expected ¹H NMR Signals (CDCl₃, 400 MHz):

~2.2 ppm (singlet, 3H): Corresponds to the three protons of the acetyl methyl group (CH₃-

C=O). Its singlet nature is due to the absence of adjacent protons.

~3.5 ppm (singlet, 2H): Represents the two protons of the methylene group (-CH₂-OH).

~1.1 ppm (singlet, 6H): Arises from the six equivalent protons of the two methyl groups on

the quaternary carbon (-C(CH₃)₂-).

Variable (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration-

dependent and it may exchange with trace water in the solvent.

Expected ¹³C NMR Signals (CDCl₃, 100 MHz):

~212 ppm: Ketone carbonyl carbon (C=O).

~70 ppm: Methylene carbon bonded to oxygen (-CH₂-OH).

~45 ppm: Quaternary carbon (-C(CH₃)₂-).

~25 ppm: Acetyl methyl carbon (CH₃-C=O).

~22 ppm: Gem-dimethyl carbons (-C(CH₃)₂-).

Protocol 2: Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and offers structural clues

through its fragmentation pattern. Gas Chromatography (GC) coupling is ideal for verifying the

purity of volatile liquids.

Methodology:

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile

solvent like dichloromethane or ethyl acetate.
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GC-MS Acquisition: Inject 1 µL of the solution into a GC-MS system equipped with a

standard non-polar column (e.g., DB-5ms).

MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-200.

Expected Data:

Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight of

C₆H₁₂O₂.[2] This peak may be weak due to facile fragmentation.

Key Fragments: Expect to see characteristic fragments resulting from alpha-cleavage

around the carbonyl group (e.g., a peak at m/z = 43 for [CH₃CO]⁺) and loss of neutral

molecules like water (M-18) or formaldehyde (M-30).

Protocol 3: Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional

groups present in a molecule.

Methodology:

Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

Expected Characteristic Absorption Bands:

~3400 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group. The broadness

is due to hydrogen bonding.

2970-2870 cm⁻¹ (strong): C-H sp³ stretching vibrations from the methyl and methylene

groups.

~1710 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of an aliphatic ketone.

[8]

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
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Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-hydroxy-3,3-dimethylbutan-2-one presents several hazards.[2]

Physical Hazards: Combustible liquid (H227).[2]

Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may

cause respiratory irritation (H335).[2]

Handling Recommendations:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and nitrile gloves.

Keep away from heat, sparks, and open flames.

Store in a tightly closed container in a cool, dry place.

Conclusion
4-hydroxy-3,3-dimethylbutan-2-one is a structurally simple yet chemically significant

molecule. Its defined molecular formula of C₆H₁₂O₂ and molecular weight of 116.16 g/mol are

complemented by its versatile reactivity, stemming from its keto-alcohol functionality. This guide

has provided a framework for its synthesis, detailed its key applications as a chemical

intermediate, and offered robust, validated protocols for its analytical characterization. For

researchers in synthetic chemistry and drug development, this compound represents a

valuable and reliable building block for the creation of novel and complex molecular entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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